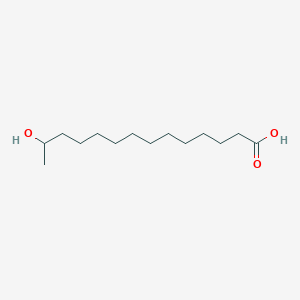
13-Hydroxytetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-hydroxytetradecanoic acid is an (omega-1)-hydroxy fatty acid that is myristic acid in which one of the methylene hydrogens at position 13 is replaced by a hydroxy group. It has a role as a human xenobiotic metabolite and a bacterial metabolite. It is an (omega-1)-hydroxy fatty acid and a long-chain fatty acid. It derives from a tetradecanoic acid. It is a conjugate acid of a 13-hydroxytetradecanoate.
Aplicaciones Científicas De Investigación
Overview
13-Hydroxytetradecanoic acid, also known as (R)-3-hydroxytetradecanoic acid, is a long-chain fatty acid with significant biological and pharmacological properties. Its structure features a hydroxyl group at the 13th carbon of a tetradecanoic acid chain, making it an omega-1 hydroxy fatty acid. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals, nutrition, and biochemistry.
Biological Functions and Mechanisms
This compound has been implicated in several biological processes. It acts as a human xenobiotic metabolite and a bacterial metabolite , suggesting its involvement in both human physiology and microbial metabolism . Its mechanism of action includes interaction with Toll-like receptor 4 (TLR4), which is crucial for the innate immune response, particularly in recognizing pathogen-associated molecular patterns . This interaction can trigger inflammatory responses, indicating potential applications in immunology and inflammation research.
Pharmacological Applications
Research indicates that this compound may have therapeutic potential due to its role in modulating immune responses. It has been studied for its effects on:
- Inflammation : By engaging with TLR4, it can influence cytokine secretion and activate pathways associated with inflammation .
- Metabolic Regulation : Its incorporation into tissues suggests a role in lipid metabolism, which could be relevant for metabolic disorders .
Nutritional Applications
As a component derived from dietary sources, this compound's absorption and incorporation into tissues have been studied to understand its nutritional implications. Research shows that this fatty acid can be absorbed from the diet and incorporated into various tissues, including liver and adipose tissue, highlighting its importance in dietary fat metabolism .
Industrial Applications
The unique properties of this compound also lend themselves to potential industrial applications:
- Cosmetics : Due to its moisturizing properties, it can be explored as an ingredient in skincare formulations.
- Food Industry : Its role as a flavoring or preservative agent is under investigation due to its metabolic effects.
Study on Absorption Kinetics
A study conducted on rats evaluated the absorption kinetics of this compound when administered via gavage or intravenous injection. Results indicated that the compound was rapidly absorbed and preferentially incorporated into liver and adipose tissues, but not the brain. This study provides insights into how dietary sources of this fatty acid could affect tissue-specific metabolism .
Immunological Impact Study
Another research effort focused on the immunological effects of this compound through its interaction with TLR4. This study demonstrated that the compound could enhance pro-inflammatory cytokine production, suggesting its potential role in therapeutic strategies targeting inflammatory diseases .
Propiedades
Número CAS |
17278-73-8 |
|---|---|
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
13-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
Clave InChI |
KNFJWKJXKURGQU-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
SMILES canónico |
CC(CCCCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















